molecular formula C15H23NO2S B5453703 4-butyl-N-cyclopentylbenzenesulfonamide

4-butyl-N-cyclopentylbenzenesulfonamide

Cat. No.: B5453703
M. Wt: 281.4 g/mol
InChI Key: UCWNKGFOCQBNPG-UHFFFAOYSA-N
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Description

4-butyl-N-cyclopentylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. The molecular formula of this compound is C15H23NO2S, and it has a molecular weight of 281.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-cyclopentylbenzenesulfonamide typically involves the reaction of 4-butylbenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-cyclopentylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-butyl-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-cyclopentylbenzenesulfonamide
  • 4-butylbenzenesulfonamide

Uniqueness

4-butyl-N-cyclopentylbenzenesulfonamide is unique due to the presence of both butyl and cyclopentyl groups attached to the benzenesulfonamide core. This structural combination imparts distinct physicochemical properties and biological activities compared to other similar compounds .

Properties

IUPAC Name

4-butyl-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-2-3-6-13-9-11-15(12-10-13)19(17,18)16-14-7-4-5-8-14/h9-12,14,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWNKGFOCQBNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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